molecular formula C12H11N5O5 B14658830 Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate CAS No. 52348-80-8

Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate

Cat. No.: B14658830
CAS No.: 52348-80-8
M. Wt: 305.25 g/mol
InChI Key: ZKEYXQRVLFDQMN-UHFFFAOYSA-N
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Description

Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is a complex organic compound characterized by its unique structure, which includes a cyano group, a nitrophenyl group, and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate typically involves the reaction of ethyl cyanoacetate with 3-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate: Shares a similar structure but lacks the carbamate group.

    Ethyl cyanoacetate: A simpler compound used as a precursor in the synthesis of the target compound.

Uniqueness

Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52348-80-8

Molecular Formula

C12H11N5O5

Molecular Weight

305.25 g/mol

IUPAC Name

ethyl N-[2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetyl]carbamate

InChI

InChI=1S/C12H11N5O5/c1-2-22-12(19)14-11(18)10(7-13)16-15-8-4-3-5-9(6-8)17(20)21/h3-6,15H,2H2,1H3,(H,14,18,19)

InChI Key

ZKEYXQRVLFDQMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N

Origin of Product

United States

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